(3-Chloro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]phenyl)amine hydrochloride
Description
This compound is a hydrochloride salt featuring a phenylamine core substituted at the 3-position with chlorine and at the 4-position with a 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl group. The trifluoromethyl (CF₃) group and tetrahydroindazole moiety contribute to its unique electronic and steric properties, making it relevant in medicinal chemistry for targeting enzymes or receptors sensitive to halogenated and fluorinated motifs .
Properties
IUPAC Name |
3-chloro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]aniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClF3N3.ClH/c15-10-7-8(19)5-6-12(10)21-11-4-2-1-3-9(11)13(20-21)14(16,17)18;/h5-7H,1-4,19H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYODUXZPYWHIIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2C3=C(C=C(C=C3)N)Cl)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]phenyl)amine hydrochloride typically involves multiple steps:
Starting Materials: : Begin with commercially available or synthesized chloroaniline and trifluoromethylketone.
Formation of Tetrahydroindazole: : Reacting chloroaniline with trifluoromethylketone under basic conditions to form the intermediate indazole derivative.
Substitution Reaction: : Introducing the tetrahydroindazole moiety to the chloro-substituted phenyl ring via a nucleophilic substitution reaction.
Purification: : Crystallization and recrystallization techniques are used to purify the final product.
Industrial Production Methods
On an industrial scale, the production may involve:
Optimization of Reaction Conditions: : Adjusting temperature, pressure, and solvent systems for large-scale synthesis.
Catalysis: : Employing catalysts to enhance reaction efficiency and yield.
Scale-Up Techniques: : Utilizing large reactors and continuous flow systems for the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: : Reduction reactions can convert the trifluoromethyl group into other functional groups.
Substitution: : The chloro group in the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: : Such as potassium permanganate or chromium trioxide.
Reducing Agents: : Like lithium aluminum hydride or hydrogen with a palladium catalyst.
Nucleophiles: : Amines, thiols, or hydroxides for substitution reactions.
Major Products
Oxidation Products: : Formation of oxides or hydroxyl derivatives.
Reduction Products: : Derivatives with altered trifluoromethyl groups.
Substitution Products: : New compounds with various functional groups replacing the chlorine atom.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of indazole derivatives, including (3-Chloro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]phenyl)amine hydrochloride, in cancer therapy. The indazole scaffold is known for its ability to inhibit specific protein kinases involved in cancer progression.
- Case Study : A study demonstrated that derivatives of indazole showed significant inhibitory effects on the ERK 1/2 pathway with IC50 values as low as 20 nM. This suggests that the compound may act as a potent inhibitor of tumor growth by targeting these critical signaling pathways .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Research indicates that certain indazole derivatives exhibit high efficacy against various bacterial strains.
- Case Study : In vitro tests revealed that specific derivatives showed minimum inhibitory concentrations (MIC) against resistant strains of Staphylococcus aureus and Candida species. For instance, one derivative exhibited an MIC of 4 mg/mL against S. pyogenes, indicating its potential as an antimicrobial agent .
Biological Mechanisms
The biological mechanisms through which this compound exerts its effects are primarily linked to its interactions with various molecular targets:
- Protein Kinase Inhibition : The compound's structure allows it to fit into the ATP-binding site of certain kinases, effectively blocking their activity.
- Antimicrobial Action : The presence of trifluoromethyl groups enhances lipophilicity and cellular uptake, facilitating the compound's ability to penetrate microbial membranes.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:
| Substituent Position | Effect on Activity |
|---|---|
| 4-position | Essential for kinase inhibition |
| 6-position | Influences antimicrobial potency |
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The trifluoromethyl and indazole moieties play critical roles in binding to enzymes or receptors. This binding can inhibit the activity of specific enzymes or alter receptor function, leading to the compound's therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations and Functional Group Analysis
The compound’s closest analogs differ in halogen substitution, heterocyclic systems, or appended functional groups. Below is a comparative analysis based on available evidence:
Table 1: Structural and Commercial Comparison of Analogs
Impact of Halogen Substitution
- Chloro vs. Fluoro (Target vs. Fluorine’s strong electronegativity may improve metabolic stability by resisting oxidative degradation, whereas chlorine’s larger size could sterically hinder target interactions.
Heterocyclic Core Modifications
- Tetrahydroindazole vs. Tetrazole (CAS 1426290-66-5 ) :
- The tetrahydroindazole in the target compound provides a partially saturated, conformationally restrained scaffold, favoring selective binding to kinases or GPCRs.
- Tetrazole analogs (e.g., CAS 1426290-66-5) exhibit high dipole moments and hydrogen-bonding capacity, often exploited in angiotensin II receptor antagonists.
Research Implications and Hypotheses
While direct biological data for the target compound are unavailable, structural comparisons suggest:
Selectivity : The tetrahydroindazole core may confer selectivity over flat aromatic systems (e.g., imidazole or tetrazole derivatives).
Pharmacokinetics : Chloro substitution could prolong half-life via increased lipophilicity but may require formulation adjustments to mitigate poor aqueous solubility.
Toxicity : Fluorinated analogs (e.g., Ref: 10-F427719 ) might exhibit lower off-target toxicity due to reduced metabolic activation of C-F bonds vs. C-Cl.
Biological Activity
The compound (3-Chloro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]phenyl)amine hydrochloride is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The compound consists of several key components:
- Chloro Group : Enhances lipophilicity and biological activity.
- Trifluoromethyl Group : Increases binding affinity and selectivity towards biological targets.
- Indazole Ring System : Facilitates interactions with various enzymes and receptors.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The trifluoromethyl moiety enhances the compound's binding properties, while the indazole structure allows for effective interactions with aromatic residues in proteins.
Anticancer Activity
Research indicates that indazole derivatives exhibit significant anticancer properties. For instance, compounds containing indazole rings have been shown to inhibit various cancer cell lines effectively. The following table summarizes some findings related to the anticancer activities of related indazole compounds:
| Compound | Target Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| CFI-400945 | HCT116 (colon cancer) | 0.64 | PLK4 inhibitor |
| Compound 82a | KMS-12 BM (multiple myeloma) | 1.4 | Pim kinase inhibitor |
| Compound 93 | HL60 (leukemia) | 0.0083 | Kinase inhibitor |
These studies demonstrate the potential of indazole-containing compounds in targeting cancer cells through various mechanisms such as kinase inhibition and antiproliferative effects .
Antimicrobial Activity
Recent studies have also explored the antimicrobial properties of similar compounds. For example, phenotypic screening has identified several agents with antimycobacterial activity against Mycobacterium tuberculosis. The following table presents data on the minimum inhibitory concentration (MIC) values for some tested compounds:
| Chemotype | Molecule | % Inhibition at 20 µM | MIC (µM) |
|---|---|---|---|
| Aminophenyltetrazole | APT | 99% | <2 |
| Aminomethylquinoxaline | AMQ-5 | 98% | 7.8 |
| Acetyl indole | ACI-2 | 100% | 4.5 |
These findings highlight the broad-spectrum antimicrobial potential of compounds related to this compound .
Case Study 1: Antitumor Efficacy
In a preclinical study involving mouse models of colon cancer, a derivative similar to the compound was administered to evaluate its antitumor efficacy. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent against colorectal cancer.
Case Study 2: Inhibition of Kinases
Another study focused on the inhibition of specific kinases associated with cancer progression. The compound demonstrated potent inhibitory activity against several kinases with IC50 values in the nanomolar range, indicating its potential as a targeted therapy for malignancies driven by these enzymes .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing (3-Chloro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]phenyl)amine hydrochloride, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Use tetrahydrofuran (THF) as a solvent with triethylamine (EtN) to facilitate nucleophilic substitution or coupling reactions, as demonstrated in analogous spirocyclic phosphazene syntheses .
- Step 2 : Monitor reaction progress via thin-layer chromatography (TLC) to ensure completion and minimize byproducts.
- Step 3 : Purify via column chromatography or recrystallization to isolate the hydrochloride salt.
- Critical Considerations : Optimize stoichiometry of trifluoromethyl-indazole precursors and chlorophenylamine derivatives to avoid side reactions. Reaction time (e.g., 3 days at room temperature) may require adjustment based on substituent reactivity .
Q. How should researchers validate the structural integrity of this compound post-synthesis?
- Methodology :
- X-ray crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for verifying indazole ring conformation and chloride ion placement .
- Spectroscopic analysis : Use -NMR to confirm proton environments (e.g., trifluoromethyl singlet at δ ~3.3 ppm) and IR for amine hydrochloride absorption bands (~3237–3428 cm) .
- Data cross-validation : Compare experimental results with computational simulations (DFT calculations) for bond angles and electronic properties.
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodology :
- PPE requirements : Wear nitrile gloves, protective eyewear, and lab coats to prevent skin contact, as recommended for structurally related chlorinated indazole derivatives .
- Waste disposal : Segregate halogenated waste and coordinate with certified hazardous waste management services to comply with environmental regulations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
- Methodology :
- Experimental replication : Standardize assay conditions (e.g., cell lines, solvent controls) to isolate compound-specific effects.
- Meta-analysis : Apply statistical frameworks (e.g., random-effects models) to evaluate variability in IC values, accounting for differences in purity or stereochemistry .
- Mechanistic studies : Use knock-out models or isotopic labeling to confirm target engagement vs. off-target effects .
Q. What computational strategies are effective for predicting the environmental fate and degradation pathways of this compound?
- Methodology :
- QSAR modeling : Leverage databases like EPI Suite to estimate biodegradation half-lives and partition coefficients (log ) .
- Abiotic degradation studies : Simulate hydrolysis under varying pH and UV conditions, monitoring for intermediates via LC-MS .
- Table : Key parameters for environmental risk assessment
| Parameter | Method | Reference |
|---|---|---|
| Hydrolysis rate (pH 7) | OECD Guideline 111 | |
| Photolysis | Solar simulator (ASTM G173) |
Q. How can the compound’s mechanism of action be elucidated when traditional biochemical assays yield inconclusive results?
- Methodology :
- Thermodynamic profiling : Perform isothermal titration calorimetry (ITC) to measure binding enthalpy/entropy changes with putative targets .
- Structural dynamics : Use cryo-EM or molecular dynamics simulations to observe conformational shifts in target proteins upon ligand binding .
- Pathway analysis : Integrate transcriptomic (RNA-seq) and proteomic (TMT labeling) data to map downstream signaling perturbations .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in derivatives of this compound?
- Methodology :
- Design : Adopt a split-plot factorial design to evaluate substituent effects (e.g., chloro vs. fluoro, indazole vs. pyrazole) on activity .
- Synthesis : Prioritize modular routes (e.g., Suzuki-Miyaura coupling for aryl variations) to efficiently generate analogs .
- Data interpretation : Apply multivariate regression to correlate electronic (Hammett σ) and steric (Taft ) parameters with bioactivity .
Methodological Frameworks for Data Interpretation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
